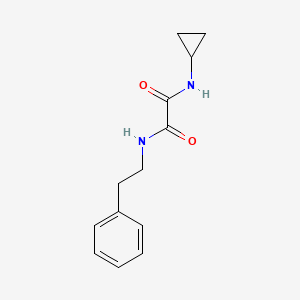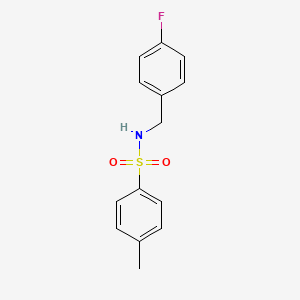![molecular formula C17H19FN2OS B4753612 N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B4753612.png)
N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea
Overview
Description
N-(4-fluorobenzyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known by its chemical name, FBE-1, and is a thiourea derivative.
Mechanism of Action
The mechanism of action of FBE-1 is not yet fully understood. However, studies have shown that FBE-1 can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. FBE-1 has also been shown to inhibit the aggregation of amyloid beta, which is the main component of the plaques that form in the brains of Alzheimer's patients.
Biochemical and Physiological Effects:
Studies have shown that FBE-1 has a significant impact on various biochemical and physiological processes. FBE-1 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. FBE-1 has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of FBE-1 is its potential use in the treatment of cancer and Alzheimer's disease. FBE-1 has been shown to have anti-cancer properties and can inhibit the aggregation of amyloid beta. However, one of the limitations of FBE-1 is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on FBE-1. One of the significant areas of research is the development of more efficient synthesis methods for FBE-1. Another area of research is the study of the mechanism of action of FBE-1. Further research is also needed to explore the potential applications of FBE-1 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, FBE-1 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of FBE-1 involves the reaction between 4-fluorobenzyl isothiocyanate and 4-methoxyphenethylamine. FBE-1 has been studied extensively for its potential applications in the treatment of cancer and Alzheimer's disease. The mechanism of action of FBE-1 is not yet fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation and can inhibit the aggregation of amyloid beta. Further research is needed to explore the potential applications of FBE-1 in other fields and to develop more efficient synthesis methods.
Scientific Research Applications
FBE-1 has been studied extensively for its potential applications in various fields. One of the significant applications of FBE-1 is in the treatment of cancer. Studies have shown that FBE-1 has anti-cancer properties and can induce apoptosis in cancer cells. FBE-1 has also been studied for its potential use in the treatment of Alzheimer's disease. Research has shown that FBE-1 can inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[1-(4-methoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-12(14-5-9-16(21-2)10-6-14)20-17(22)19-11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLWOVQNSOJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Fluorobenzyl)-3-[1-(4-methoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4753559.png)

![N-(4-butylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4753561.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4753567.png)


![4-[2-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B4753603.png)
![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4753611.png)
![N'-{[1-(2,6-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4753619.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4753634.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4753639.png)